molecular formula C64H63NO8 B014394 1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol CAS No. 353754-96-8

1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol

Cat. No.: B014394
CAS No.: 353754-96-8
M. Wt: 974.2 g/mol
InChI Key: BWJZXKXNQAKCKH-UHFFFAOYSA-N
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Description

1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol is a synthetic organic compound often used in the field of organic chemistry, particularly in the synthesis of complex molecules. This compound features protective groups that are commonly used in peptide synthesis and nucleic acid chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of 1,3-propanediol are protected using dimethoxytrityl chloride in the presence of a base such as pyridine.

    Introduction of Amino Group: The protected diol is then reacted with 4-aminobutyric acid, which is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Deprotection Steps: The final compound is obtained by selective deprotection of the protecting groups under specific conditions.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The protective groups can be substituted under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or basic conditions using piperidine.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Removal of protective groups to yield the free diol or amine.

Scientific Research Applications

1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol is used in various scientific research applications:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the synthesis of peptides and nucleic acids for studying biological processes.

    Medicine: In the development of pharmaceuticals and drug delivery systems.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol involves its role as a protecting group in organic synthesis. The dimethoxytrityl and Fmoc groups protect reactive hydroxyl and amino groups, respectively, allowing for selective reactions to occur at other sites in the molecule. These protective groups can be removed under specific conditions to yield the desired final product.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(O-dimethoxytrityl)-1,3-propanediol: Lacks the Fmoc-protected amino group.

    2-(N-Fmoc-4-aminobutyl)-1,3-propanediol: Lacks the dimethoxytrityl-protected hydroxyl groups.

Uniqueness

1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol is unique due to the presence of both dimethoxytrityl and Fmoc protective groups, making it highly versatile in organic synthesis. This dual protection allows for selective deprotection and functionalization, which is crucial in the synthesis of complex molecules.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[6-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]hexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H63NO8/c1-67-53-34-26-49(27-35-53)63(47-18-7-5-8-19-47,50-28-36-54(68-2)37-29-50)72-43-46(17-15-16-42-65-62(66)71-45-61-59-24-13-11-22-57(59)58-23-12-14-25-60(58)61)44-73-64(48-20-9-6-10-21-48,51-30-38-55(69-3)39-31-51)52-32-40-56(70-4)41-33-52/h5-14,18-41,46,61H,15-17,42-45H2,1-4H3,(H,65,66)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJZXKXNQAKCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H63NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398769
Record name 1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

974.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353754-96-8
Record name Carbamic acid, [6-[bis(4-methoxyphenyl)phenylmethoxy]-5-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]hexyl]-, 9H-fluoren-9-ylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=353754-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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